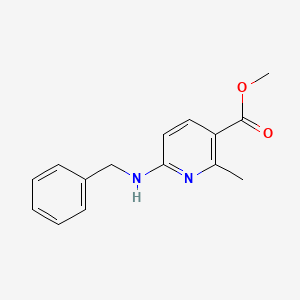
Methyl 6-(benzylamino)-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl6-(benzylamino)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a benzylamino group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(benzylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Methyl6-(benzylamino)-2-methylnicotinate may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl6-(benzylamino)-2-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate structure.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted nicotinates with different functional groups replacing the benzylamino group.
Scientific Research Applications
Methyl6-(benzylamino)-2-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl6-(benzylamino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Methyl6-(benzylamino)-2-methylnicotinate can be compared with other similar compounds, such as:
Methyl6-(phenylamino)-2-methylnicotinate: Differing by the presence of a phenylamino group instead of a benzylamino group.
Methyl6-(methylamino)-2-methylnicotinate: Featuring a methylamino group in place of the benzylamino group.
Uniqueness
The uniqueness of Methyl6-(benzylamino)-2-methylnicotinate lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the benzylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 6-(benzylamino)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-11-13(15(18)19-2)8-9-14(17-11)16-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,16,17) |
InChI Key |
CDHGATIJIRPGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



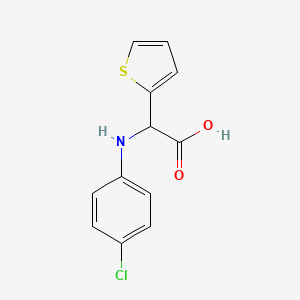

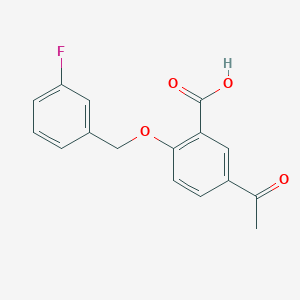
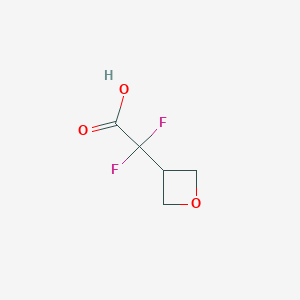
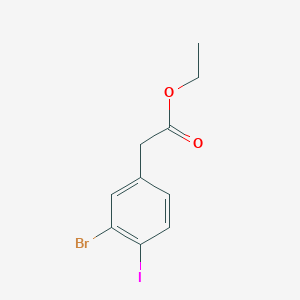


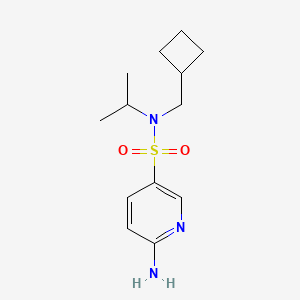
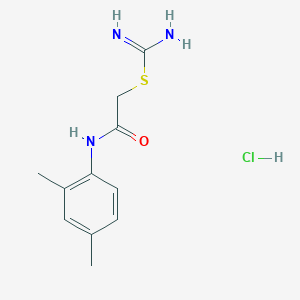
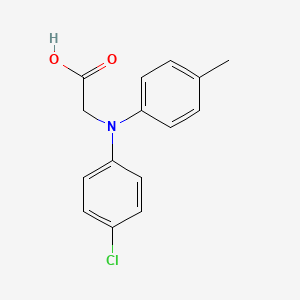


![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
